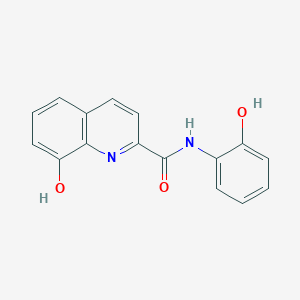

8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide

説明

8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide is a quinoline-derived carboxamide characterized by a hydroxyl group at position 8 of the quinoline ring and a 2-hydroxyphenyl substituent on the amide nitrogen. This compound has garnered attention for its diverse biological activities, including inhibition of photosynthetic electron transport (PET) in chloroplasts and antimycobacterial activity against Mycobacterium tuberculosis . Its structure-activity relationship (SAR) is influenced by the hydroxyl groups, which enhance hydrogen-bonding interactions, and the aromatic amide moiety, which modulates lipophilicity and electronic properties .

特性

CAS番号 |

648896-11-1 |

|---|---|

分子式 |

C16H12N2O3 |

分子量 |

280.28 g/mol |

IUPAC名 |

8-hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide |

InChI |

InChI=1S/C16H12N2O3/c19-13-6-2-1-5-11(13)18-16(21)12-9-8-10-4-3-7-14(20)15(10)17-12/h1-9,19-20H,(H,18,21) |

InChIキー |

DBKHJHZCQLITAG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NC3=C(C=CC=C3O)C=C2)O |

製品の起源 |

United States |

準備方法

Step-by-Step Synthesis

The synthesis can be broken down into several critical steps:

Formation of Quinoline Derivative :

- The initial step involves synthesizing a quinoline derivative, typically through the cyclization of an appropriate precursor such as an amino acid or a substituted phenol.

- For instance, using 2-hydroxyaniline as a starting material can lead to the formation of the quinoline structure.

Introduction of Hydroxyl and Carboxamide Groups :

- The hydroxyl group at position 8 is introduced through hydroxylation reactions, which may involve reagents like sodium hydroxide or other hydroxylating agents.

- The carboxamide group is formed by reacting the quinoline derivative with an appropriate amine in the presence of activating agents such as thionyl chloride or oxalyl chloride to generate the corresponding acid chloride first, followed by amination.

Purification and Characterization :

- After completion of the synthesis, purification is performed using column chromatography with silica gel as the stationary phase and suitable solvent systems like ethyl acetate/hexane.

- Characterization of the final product is conducted using spectroscopic methods such as NMR and mass spectrometry to confirm structure and purity.

Example Reaction Scheme

A simplified reaction scheme for synthesizing this compound can be represented as follows:

$$

\text{Starting Material} \xrightarrow{\text{Reagents}} \text{Intermediate} \xrightarrow{\text{Reagents}} 8\text{-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide}

$$

Yields and Purity

Yields for the synthesis of related quinoline derivatives typically range around 60% based on reported procedures. The purity is assessed through TLC and HPLC, ensuring that the final compound meets required specifications for further biological evaluation.

化学反応の分析

Critical Reaction Steps:

-

Activation of the Carboxylic Acid :

The carboxylic acid group is activated using EDCl to form an intermediate O-acylisourea. -

Amide Bond Formation :

The activated intermediate reacts with 2-aminophenol to form the carboxamide linkage. -

Deprotection (if applicable) :

Protecting groups (e.g., tert-butyldimethylsilyl or benzyl) may be removed under acidic or catalytic hydrogenation conditions .

Hydroxyl Group Reactivity

The phenolic hydroxyl groups at positions 8 (quinoline) and 2' (phenyl) participate in:

-

Alkylation/Benzylation :

Treatment with alkyl/benzyl halides (e.g., benzyl bromide) in acetone using K₂CO₃ as a base yields O-alkylated derivatives (e.g., 8-O-benzyl variants). Reactions typically proceed at room temperature for 12–24 hours . -

Metal Chelation :

The hydroxyl and pyridyl nitrogen act as bidentate ligands, forming stable complexes with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺. These complexes exhibit enhanced biological activity, including enzyme inhibition .

Carboxamide Reactivity

The carboxamide group undergoes:

-

Hydrolysis :

Under strongly acidic (HCl, reflux) or basic (NaOH, 100°C) conditions, the amide bond hydrolyzes to regenerate the carboxylic acid and 2-aminophenol.

Reaction Optimization and Yields

The table below summarizes key reactions and conditions:

Analytical Validation

科学的研究の応用

Anticancer Applications

The anticancer properties of 8-hydroxyquinoline derivatives have been extensively studied. These compounds have shown efficacy against various cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of apoptosis.

- Mechanism of Action : Many 8-hydroxyquinoline derivatives act by targeting specific pathways involved in cancer cell survival and proliferation. For instance, some derivatives inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in several cancer types. In vitro studies have demonstrated significant cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values comparable to established chemotherapeutics like erlotinib .

- Case Study : A study synthesized novel quinoline derivatives that exhibited IC50 values ranging from 0.137 to 0.583 µg/mL against HepG2 and MCF-7 cells, indicating strong potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of 8-hydroxyquinoline derivatives are another significant area of application. These compounds have been evaluated for their ability to inhibit bacterial growth and combat infections.

- Target Pathways : The mechanism often involves the chelation of metal ions essential for bacterial growth and survival, as well as direct interaction with microbial DNA gyrase .

- Case Study : Research has indicated that certain derivatives possess minimum inhibitory concentrations (MICs) effective against various pathogens, demonstrating their potential as broad-spectrum antimicrobial agents .

Antiviral Properties

Recent studies have explored the antiviral activities of 8-hydroxyquinoline derivatives against viruses such as dengue and COVID-19.

- Efficacy Against Viruses : Compounds derived from 8-hydroxyquinoline have shown promising results in inhibiting viral replication at early stages of infection. For example, specific derivatives demonstrated significant inhibitory effects on dengue virus serotype 2 with half-maximal inhibitory concentrations (IC50) indicating strong antiviral potential .

- Case Study : A recent investigation reported that certain novel derivatives exhibited IC50 values as low as 0.49 µM against dengue virus, with selectivity indices suggesting low cytotoxicity .

Neuroprotective Applications

In addition to their anticancer and antimicrobial properties, some 8-hydroxyquinoline derivatives serve as iron chelators, offering neuroprotective effects.

- Mechanism : By chelating excess iron in the brain, these compounds may help mitigate oxidative stress associated with neurodegenerative diseases such as Alzheimer's disease .

Synthesis and Structure-Activity Relationship

The synthesis of 8-hydroxyquinoline derivatives typically involves various organic reactions including condensation reactions and modifications to enhance biological activity.

- Synthetic Strategies : Recent advancements in synthetic methods have led to the development of novel derivatives with improved pharmacological profiles. Structure-activity relationship (SAR) studies provide insights into how modifications affect biological activity, guiding future research directions .

Comprehensive Data Table

作用機序

8-ヒドロキシ-N-(2-ヒドロキシフェニル)キノリン-2-カルボキサミドの作用機序は、金属イオンをキレートする能力に関係しており、これにより金属依存性酵素や経路が阻害されます。 例えば、DNA脱メチル化やヒストン修飾など、さまざまな生物学的プロセスに関与する2-オキソグルタル酸依存性オキシゲナーゼを阻害することができます . これらの酵素に結合することにより、この化合物はそれらの正常な機能を阻害し、癌や神経変性疾患などの病気における治療効果をもたらします .

類似の化合物:

8-ヒドロキシキノリン: 幅広い薬理学的可能性と金属キレート特性で知られる母化合物です.

5-ニトロ-8-ヒドロキシキノリン: 抗原虫薬で、抗菌活性が向上しています.

8-ヒドロキシキノリン-2-カルボキシアルデヒド: さまざまな生物活性化合物の合成に使用される誘導体です.

独自性: 8-ヒドロキシ-N-(2-ヒドロキシフェニル)キノリン-2-カルボキサミドは、キレート能力と生物活性を高める2つのヒドロキシル基を持つため、際立った化合物です。 その独自の構造により、さまざまな金属イオンと安定な錯体を形成することが可能となり、研究と産業の両方の用途において汎用性の高い化合物となっています .

類似化合物との比較

Antimycobacterial Activity

8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide (referred to as Compound 12a in ) demonstrated potent antimycobacterial activity with a median inhibitory concentration (MIC) comparable to standard drugs like isoniazid. Its activity is attributed to the 2-hydroxyphenyl group, which optimizes lipophilicity (log P) for membrane penetration .

Key Comparisons :

- Lipophilicity Dependence : Antimycobacterial activity increases with higher log P values, as seen in 12a (log P ~2.5) versus the less lipophilic cycloheptyl derivative (log P ~1.8) .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) enhance activity by improving membrane permeability, while bulky aliphatic groups (e.g., cycloheptyl) reduce solubility and efficacy .

Antiviral Activity

Quinoline-2-carboxamides with halogen or nitro substituents on the anilide ring exhibit potent antiviral activity against H5N1 influenza. For example:

| Compound | Substituents | H5N1 Inhibition (%) | Cytotoxicity (%) | log k | Reference |

|---|---|---|---|---|---|

| 3-NO₂ derivative | 3-NO₂ | 85.0 | 4.0 | 0.41 | |

| 3-Cl-2-F derivative | 3-Cl, 2-F | 91.2 | 79.3 | 1.44 | |

| 3,4,5-Cl derivative | 3,4,5-Cl | 9.7 | 2.4 | 1.26 |

- SAR Insights: Antiviral activity correlates with electron-withdrawing substituents (e.g., NO₂, Cl) and higher lipophilicity (log k >1.0). However, cytotoxicity increases with highly lipophilic derivatives (e.g., 3-Cl-2-F), limiting therapeutic utility .

- Comparison with 12a : The 2-hydroxyphenyl group in 12a lacks strong electron-withdrawing effects, explaining its lower reported antiviral activity compared to halogenated analogs .

Enzyme Inhibitory Activity

8-Hydroxyquinoline-2-carboxamides inhibit carbonic anhydrase (CA) isoforms, with selectivity depending on substituents:

| Compound | Substituents | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 8-Hydroxy-N-(4-sulfamoylphenyl) derivative | 4-SO₂NH₂ | 12.3 | 8.7 | |

| 12a | 2-hydroxyphenyl | Not tested | Not tested | – |

- The 4-sulfamoylphenyl derivative shows nanomolar CA inhibition due to the sulfonamide group’s strong zinc-binding affinity, a feature absent in 12a .

生物活性

8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide is a derivative of the 8-hydroxyquinoline (8-HQ) scaffold, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antimicrobial, anticancer, and antiviral effects. This article synthesizes recent findings on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

The biological activities of 8-hydroxyquinoline derivatives, including this compound, can be categorized into several key areas:

- Antimicrobial Activity : Compounds based on the 8-HQ structure have demonstrated efficacy against a range of microbial pathogens. For instance, studies have shown that modifications in the quinoline ring can enhance antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Notably, derivatives have shown promising results in targeting vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. For example, certain 8-HQ derivatives exhibited IC50 values as low as 1.07 µM against HepG2 liver cancer cells .

- Antiviral Effects : Recent investigations highlighted the potential of these compounds as antiviral agents. A study indicated that specific derivatives could inhibit the growth of H5N1 virus with significant selectivity and low cytotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its chemical structure. Key factors affecting its potency include:

- Substituent Effects : The presence of electron-withdrawing groups on the anilide ring enhances antiviral activity. For example, derivatives with nitro or halogen substituents showed improved inhibition rates against viral growth .

- Lipophilicity : Increased lipophilicity correlates with enhanced biological activity. Compounds with higher log P values demonstrated better membrane permeability and bioavailability .

Detailed Research Findings

Recent literature provides extensive data on the biological activities and synthesis of this compound:

Case Studies

- Anticancer Activity : A series of new quinoline derivatives were synthesized and tested for their antiproliferative effects against HepG2 cells. The most potent compound exhibited an IC50 value significantly lower than that of the standard drug sorafenib, indicating a strong potential for further development in cancer therapy .

- Antiviral Studies : Research focused on the antiviral properties against H5N1 revealed that specific structural modifications led to compounds with both high efficacy and low cytotoxicity, making them suitable candidates for further exploration in antiviral drug development .

- Antimicrobial Evaluation : A comparative study involving various synthesized quinoline derivatives demonstrated enhanced antibacterial properties against resistant strains like MRSA, showcasing the importance of structural optimization in developing effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide?

The synthesis typically involves coupling reactions between quinoline-2-carboxylic acid derivatives and hydroxyl-substituted aromatic amines. A method adapted from involves using PyBOP as a coupling agent in DMF with N-methylmorpholine (NMM) as a base. For example:

- Dissolve 8-hydroxyquinoline-2-carboxylic acid in dry DMF.

- Add PyBOP and stir for activation.

- Introduce 2-hydroxyphenylamine and NMM, then stir at room temperature for 12–24 hours.

- Purify via vacuum filtration and HPLC (e.g., Zorbax SB-C18 column with gradient elution) .

Q. How should researchers characterize this compound spectroscopically?

Key characterization methods include:

- ¹H/¹³C NMR : The hydroxyl protons (8-OH and 2-hydroxyphenyl) appear as broad singlets (~δ 10–12 ppm). Quinoline aromatic protons resonate between δ 7.5–9.0 ppm, with splitting patterns indicating substitution positions .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns. For example, a molecular ion at m/z 307.1 corresponds to C₁₆H₁₂N₂O₃ .

- IR Spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹) and amide C=O (~1650 cm⁻¹) are diagnostic .

Q. What solvent systems are optimal for its solubility and stability?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and weakly acidic conditions. Stability studies in highlight degradation risks in organic solvents during long-term storage. For stability:

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

describes integrating quantum chemical calculations (e.g., DFT) with experimental data to predict reaction outcomes. For example:

Q. How to resolve contradictions in spectral data from different synthetic batches?

Discrepancies in NMR/MS data often arise from:

- Tautomerism : The 8-hydroxyquinoline moiety may exhibit keto-enol tautomerism, altering proton chemical shifts. Use variable-temperature NMR to identify equilibrium states .

- Byproduct formation : Trace oxidation byproducts (e.g., quinoline-N-oxide) can complicate spectra. Employ HPLC-MS with UV/Vis detection (λ = 254–280 nm) to isolate impurities .

Q. What strategies mitigate instability during biological assays?

notes instability in organic solvents. To enhance stability:

Q. How to design experiments probing metal-chelating properties?

The 8-hydroxy group enables metal coordination (e.g., Fe³⁺, Cu²⁺). A methodological approach includes:

- UV-Vis titration : Monitor λₘₐₓ shifts (e.g., 350 → 450 nm) upon adding metal ions in ethanol/water (1:1).

- Job’s plot analysis : Determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios).

- DFT modeling : Calculate binding energies for metal complexes (e.g., using B3LYP/6-31G*) .

Data Interpretation and Validation

Q. How to validate purity for publication-ready results?

- HPLC : Achieve ≥95% purity using a C18 column (flow rate: 1 mL/min; gradient: 10–90% acetonitrile/0.1% TFA).

- Elemental Analysis (EA) : Confirm C, H, N content within ±0.4% of theoretical values.

- X-ray crystallography : If crystals are obtainable (e.g., via slow evaporation in ethanol), resolve molecular packing and hydrogen-bonding networks .

Q. What statistical methods address reproducibility in biological activity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。